Anacardic acid C15:3

Catalog No.
S3314678
CAS No.
103904-73-0
M.F
C22H30O3
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacardic acid C15:3

CAS Number

103904-73-0

Product Name

Anacardic acid C15:3

IUPAC Name

2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+

InChI Key

RCTQCQJPGOAUMN-SPAZTWFHSA-N

SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CC(CCCC=CC=CCC=CCC(C)C1=CC=CC=C1C(=O)O)O

Isomeric SMILES

CC(CCC/C=C/C=C\C/C=C\CC(C)C1=CC=CC=C1C(=O)O)O

Natural Occurrence and Biological Activity:

2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic acid, also known as anacardic acid triene, is a naturally occurring phenolic lipid found in cashew nut shells and the shells of other Anacardiaceae plants []. It has been identified to possess various biological activities, including:

  • Antimicrobial activity

    Studies have shown that anacardic acid triene exhibits antibacterial and antifungal properties [, ].

  • Anti-inflammatory activity

    Research suggests that the compound may have potential anti-inflammatory effects [].

  • Antioxidant activity

    Anacardic acid triene has been shown to exhibit antioxidant properties [].

Potential Applications:

Due to its diverse biological activities, 2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic acid is being explored for potential applications in various fields, including:

  • Development of new antimicrobial agents

    The compound's antibacterial and antifungal properties are being investigated for the development of novel therapeutic agents to combat various microbial infections [].

  • Anti-inflammatory therapeutics

    Research is ongoing to explore the potential of anacardic acid triene in the development of anti-inflammatory drugs for conditions like arthritis and inflammatory bowel disease [].

  • Food preservation

    The compound's potential as a natural food preservative due to its antimicrobial and antioxidant properties is being explored [].

Anacardic acid C15:3, a phenolic lipid derived from the cashew nut shell liquid of Anacardium occidentale, is characterized by its unique structure comprising a salicylic acid core with a 15-carbon unsaturated alkyl side chain. This compound is part of a larger family of anacardic acids, which can vary in the degree of unsaturation of the side chain, leading to different biological activities and chemical properties. Anacardic acid C15:3 specifically contains three double bonds in its alkyl chain, contributing to its notable antioxidant and antimicrobial properties .

Typical of phenolic compounds, including:

  • Esterification: Reacts with alcohols to form esters, which can be utilized in various industrial applications.
  • Hydrogenation: The double bonds in the alkyl side chain can be hydrogenated to produce saturated derivatives, such as cardanol, which exhibit different biological activities and industrial uses.
  • Oxidation: Can be oxidized to form quinones or other reactive species that may participate in further

Anacardic acid C15:3 exhibits a range of biological activities:

  • Antioxidant Activity: Demonstrated significant capacity to inhibit oxidative stress by scavenging free radicals. Its antioxidant efficacy is attributed to the presence of multiple double bonds in its structure, which enhance electron donation capabilities .
  • Antimicrobial Properties: Effective against Gram-positive bacteria such as Streptococcus mutans and Staphylococcus aureus, with studies showing lethal effects at low concentrations. It also exhibits antifungal and insecticidal properties .
  • Enzyme Inhibition: Acts as an inhibitor for various enzymes, including lipoxygenase and histone acetyltransferases, suggesting potential therapeutic applications in cancer treatment and inflammation management .

Anacardic acid C15:3 can be synthesized through several methods:

  • Extraction from Cashew Nut Shell Liquid: The primary source is cashew nut shell liquid, obtained through solvent extraction using hexane or similar organic solvents. This method isolates the anacardic acids based on their solubility and polarity .
  • Chemical Synthesis: Laboratory synthesis can involve starting from salicylic acid and constructing the alkyl side chain through alkylation reactions followed by desaturation processes to introduce double bonds .
  • Thermal Decomposition: Pyrolysis of cashew nut shells can yield anacardic acids along with other phenolic compounds, providing a method for valorizing agricultural waste .

Anacardic acid C15:3 has diverse applications:

  • Industrial Uses: It serves as a precursor for producing cardanol, which is used in resins, coatings, and adhesives due to its favorable chemical properties .
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating infections, inflammation, and even cancer due to its enzyme inhibition properties .
  • Cosmetics: Its antioxidant properties make it a candidate for skin care formulations aimed at reducing oxidative damage .

Studies have shown that anacardic acid C15:3 interacts synergistically with other compounds:

  • With Anethole and Linalool: Exhibits enhanced antimicrobial effects when combined with these compounds found in anise and green tea respectively .
  • With Other Phenolic Compounds: The combination with other phenolics can amplify its antioxidant activity, making it useful in food preservation and health supplements .

Similar Compounds

Anacardic acid C15:3 is part of a broader category of related compounds that share structural similarities but differ in their biological activity. Here are some similar compounds:

Compound NameStructure CharacteristicsNotable Activities
Anacardic Acid C15:1One double bondModerate antimicrobial activity
Anacardic Acid C15:2Two double bondsEnhanced antioxidant properties
CardanolSaturated alkyl side chainUsed in industrial applications
Salicylic AcidNo alkyl side chainAnti-inflammatory properties

Uniqueness of Anacardic Acid C15:3

The uniqueness of anacardic acid C15:3 lies in its optimal balance of unsaturation within the alkyl chain, which maximizes its antioxidant capacity while providing significant antimicrobial effects. This compound stands out among its relatives due to its potent biological activities linked to multiple unsaturated bonds that enhance reactivity and interaction with biological targets .

XLogP3

5.3

Dates

Modify: 2024-04-14

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